2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

Catalog No.
S13985807
CAS No.
M.F
C12H18ClN3O
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyr...

Product Name

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

IUPAC Name

1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-2-(methylamino)propan-1-one;hydrochloride

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C12H17N3O.ClH/c1-9(13-2)12(16)15-7-5-11-10(8-15)4-3-6-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H

InChI Key

DLHPNTDEDBHMHY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C=CC=N2)NC.Cl

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a chemical compound characterized by its complex structure that includes a methylamino group and a tetrahydronaphthyridine moiety. The molecular formula is C13H16ClN3O, and it features a propanone functional group attached to a tetrahydro-1,6-naphthyridine ring. This compound is significant in medicinal chemistry due to its potential pharmacological properties.

Typical for amines and ketones. Notably:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The carbonyl group in the propanone can react with various nucleophiles, leading to condensation products.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under suitable conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or develop derivatives with improved properties.

Preliminary studies suggest that 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride exhibits notable biological activities:

  • Antidepressant Effects: Compounds with similar structures have shown potential as antidepressants due to their ability to modulate neurotransmitter levels.
  • Antinociceptive Properties: This compound may also possess analgesic properties, making it a candidate for pain management therapies.
  • Neuroprotective Effects: The tetrahydronaphthyridine moiety is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride typically involves several steps:

  • Formation of Tetrahydronaphthyridine: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation of Amine: The methylamino group can be introduced via alkylation of an amine with an appropriate alkyl halide.
  • Formation of Propanone: The final step involves the introduction of the propanone functionality through acylation or similar methods.

These synthetic routes allow for the modification of the compound to create analogs with varied biological activities.

2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics.
  • Research Tools: In studies investigating the role of neurotransmitters and neuroprotective agents.
  • Chemical Probes: For exploring biological pathways related to pain and mood disorders.

Interaction studies involving this compound focus on its binding affinity and efficacy at various biological targets:

  • Receptor Binding Studies: Investigating interactions with serotonin and norepinephrine receptors to assess its antidepressant potential.
  • Enzyme Inhibition Studies: Evaluating its effect on enzymes involved in neurotransmitter metabolism could provide insights into its mechanism of action.

These studies are essential for understanding how this compound functions at the molecular level and its potential therapeutic effects.

Several compounds share structural similarities with 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride. These include:

Compound NameCAS NumberKey Features
5-Methyl-5,6,7,8-tetrahydro-1-naphthylamine2217-41-6Exhibits neuroprotective properties
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine1196146-61-8Potential analgesic effects
2-(4-(1,8-Naphthyridin-2-yl)phenyl)-N-methylacetamide2361972-29-2Investigated for anticancer activity

Uniqueness

The uniqueness of 2-(Methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride lies in its specific combination of a methylamino group and a tetrahydronaphthyridine structure. This configuration potentially enhances its binding affinity to neurotransmitter receptors compared to other similar compounds. Additionally, its specific pharmacological profile may differentiate it from other naphthyridine derivatives in terms of therapeutic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.1138399 g/mol

Monoisotopic Mass

255.1138399 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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